2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride

Catalog No.
S2698110
CAS No.
1432680-91-5
M.F
C10H10Cl2N2O2S
M. Wt
293.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chlor...

CAS Number

1432680-91-5

Product Name

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride

IUPAC Name

2-(imidazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride

Molecular Formula

C10H10Cl2N2O2S

Molecular Weight

293.16

InChI

InChI=1S/C10H9ClN2O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13;/h1-6,8H,7H2;1H

InChI Key

NLEJXYXYFUUOOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)Cl.Cl

Solubility

not available

Synthesis of Imidazole-containing Molecules:

-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride (also known as ImBz-Cl) is a versatile building block for the synthesis of various imidazole-containing molecules. Its reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with diverse nucleophiles, allowing the introduction of the imidazole moiety onto various scaffolds. This property makes ImBz-Cl valuable for the synthesis of:

  • Pharmaceutical candidates: Imidazole is a privileged scaffold found in numerous drugs, and ImBz-Cl can be used to introduce this moiety into potential drug candidates. For example, studies have explored its use in the synthesis of imidazole-based inhibitors of matrix metalloproteinases (MMPs), enzymes involved in various diseases like cancer and arthritis [].
  • Functional materials: Imidazole derivatives exhibit a wide range of interesting properties, making them attractive for various applications. ImBz-Cl can be employed in the synthesis of imidazole-containing polymers, sensors, and luminescent materials [, ].

Imidazole Tagging and Bioconjugation:

The imidazole group in ImBz-Cl can act as a bioorthogonal tag for bioconjugation reactions. Bioconjugation involves linking biomolecules like proteins, peptides, and antibodies to other molecules or surfaces. The imidazole group can be selectively labeled with specific reagents, allowing for the subsequent conjugation of the tagged molecule to another biomolecule or material of interest. This approach has potential applications in:

  • Drug delivery: ImBz-Cl can be used to attach targeting moieties or drug payloads to biomolecules, enabling the development of targeted drug delivery systems [].
  • Protein engineering: Imidazole tagging can be used to introduce functional groups or probes onto specific sites of proteins, facilitating the study of protein structure and function [].

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride, also referred to as ImBz-Cl, is a chemical compound characterized by its unique structure, which includes both an imidazole and a sulfonyl chloride functional group. This compound is recognized for its versatility in synthetic chemistry, particularly in the development of various imidazole-containing molecules. The presence of the sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling the introduction of the imidazole moiety onto diverse chemical scaffolds .

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
  • Bioconjugation: The imidazole moiety can be utilized in bioconjugation reactions, allowing for selective labeling and attachment to biomolecules like proteins and peptides .

These reactions highlight the compound's utility in both organic synthesis and biological applications.

The biological activity of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is linked to its ability to modify biomolecules. The imidazole group can act as a bioorthogonal tag, facilitating bioconjugation processes that are crucial in drug development and therapeutic applications. Additionally, compounds containing imidazole rings are often associated with various biological activities, including antimicrobial and anticancer properties .

Several synthesis methods have been developed for 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride:

  • Direct Sulfonation: The compound can be synthesized by sulfonating benzene derivatives with chlorosulfonic acid followed by reaction with imidazole derivatives.
  • Nucleophilic Substitution: Starting from benzene sulfonyl chloride, nucleophilic substitution with imidazole can yield the desired product.
  • Multi-step Synthesis: Involves intermediate formation through various organic transformations, including alkylation and acylation processes .

These methods allow for the production of high-purity compounds suitable for research and application.

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride has a range of applications:

  • Chemical Synthesis: Serves as a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Bioconjugation: Utilized in linking biomolecules for drug delivery systems and diagnostic applications.
  • Research Tool: Functions as a reagent in biochemical assays and studies involving protein interactions .

Interaction studies involving 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride focus on its ability to form conjugates with proteins and other biomolecules. These studies are essential in understanding how this compound can be used to modify biological systems for therapeutic purposes. The imidazole group’s reactivity facilitates specific interactions that can be exploited in drug design and molecular biology .

Several compounds share structural features or functional properties with 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
2-(1H-imidazol-4-ylmethyl)benzene-1-sulfonamideStructureContains a sulfonamide instead of a sulfonyl chloride; more stable in biological environments.
Benzene sulfonamideStructureLacks the imidazole moiety; primarily used as an antibacterial agent.
4-(1H-imidazol-4-yl)methylphenolStructureFeatures a phenolic group; used in medicinal chemistry for its antioxidant properties.

The uniqueness of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride lies in its dual functionality as both a reactive sulfonyl chloride and an imidazole-containing compound, making it particularly valuable in synthetic organic chemistry and bioconjugation applications .

The molecular formula of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is C₁₀H₁₀Cl₂N₂O₂S, with a molecular weight of 293.17 g/mol [5] [6]. The structure comprises a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a methylene-linked imidazole moiety. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is connected via a methylene (-CH₂-) bridge to the aromatic core. The hydrochloride salt form introduces an additional chloride ion, balancing the protonation of the imidazole nitrogen [4] [6].

Key structural features include:

  • Sulfonyl chloride group: The -SO₂Cl substituent is electron-withdrawing, influencing the reactivity of the benzene ring.
  • Imidazole linkage: The methylene bridge positions the imidazole ring ortho to the sulfonyl chloride, creating steric and electronic interactions.
  • Hydrochloride salt formation: Protonation likely occurs at the imidazole’s N-3 position, stabilizing the molecule through ionic interactions [4] [6].

The SMILES notation C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)Cl.Cl confirms the connectivity, while the InChIKey GUQUJAGPSWYORD-UHFFFAOYSA-N provides a unique identifier for computational studies [4] [6].

Physical Properties

Limited experimental data exist for the physical properties of this compound. However, inferences can be drawn from analogous sulfonyl chlorides:

PropertyValue/DescriptionSource
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ionic nature; limited water solubility [6]
Melting PointNot reported; expected >150°C (typical for hydrochloride salts)-
StabilityMoisture-sensitive; decomposes in aqueous media via hydrolysis of -SO₂Cl to -SO₃H [6]

The compound’s hydrochloride salt form enhances stability compared to the free base, as evidenced by its storage recommendation at 2–8°C [6].

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this compound are unavailable, predictions can be made:

  • ¹H NMR:
    • Aromatic protons: Signals between δ 7.5–8.5 ppm for the benzene ring, split into multiplets due to substituents.
    • Imidazole protons: The N-CH₂- group may resonate near δ 4.5–5.0 ppm, while imidazole protons appear as singlets around δ 7.0–7.5 ppm [3].
    • Hydrochloride proton: The N-H⁺ signal may be broadened or absent due to exchange broadening [4].
  • ¹³C NMR:
    • Sulfonyl chloride carbon: The -SO₂Cl group deshields adjacent carbons, shifting them to ~140–150 ppm.
    • Imidazole carbons: Resonances near 120–135 ppm for sp²-hybridized carbons [3].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • S=O asymmetric stretch: ~1370–1330 cm⁻¹
  • S=O symmetric stretch: ~1170–1120 cm⁻¹
  • C-Cl stretch: ~750–550 cm⁻¹
  • Imidazole C=N stretch: ~1600–1500 cm⁻¹ [6]

The absence of O-H stretches confirms the absence of water in the hydrochloride form.

Mass Spectrometry

The high-resolution mass spectrum would exhibit:

  • Molecular ion peak: m/z 293.17 (M+H⁺), with isotopic clusters indicative of two chlorine atoms [5].
  • Fragmentation patterns:
    • Loss of HCl (m/z 257.01)
    • Cleavage of the sulfonyl chloride group (m/z 176.06 for C₆H₅SO₂⁺) [4] [6].

X-ray Crystallography and Molecular Geometry

No crystallographic data have been reported for this compound. However, computational models predict:

  • Dihedral angles: The imidazole ring is likely tilted ~30–50° relative to the benzene plane to minimize steric hindrance.
  • Hydrogen bonding: The hydrochloride ion forms strong N-H⁺···Cl⁻ interactions, stabilizing the crystal lattice [4].

Future studies should prioritize single-crystal X-ray analysis to confirm these predictions.

Tautomeric Properties of the Imidazole Moiety

The imidazole ring exhibits prototropic tautomerism, interconverting between two forms via 1,3-hydrogen shifts:

$$
\text{1H-imidazole} \rightleftharpoons \text{3H-imidazole}
$$

In the hydrochloride salt, protonation at N-3 locks the tautomeric equilibrium, favoring the 1H-tautomer. This fixed tautomerism influences electronic properties, as the lone pair on N-1 remains available for coordination or hydrogen bonding [4] [6].

The parent free base, 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride (molecular formula C₁₀H₉ClN₂O₂S), becomes the hydrochloride salt upon protonation of the imidazole nitrogen, giving a formal stoichiometry of C₁₀H₁₀Cl₂N₂O₂S [3]. The salt form increases aqueous stability and crystallinity, simplifying purification and long-term storage.

Synthetic Methodologies

Synthetic Routes and Precursors

The synthesis proceeds in three logical stages (Scheme 1).

  • Construction of the ortho-chloromethyl benzenesulfonyl chloride scaffold.
  • N-alkylation of imidazole by the benzylic chloride.
  • Protonation to the hydrochloride salt.

Table 1 Representative laboratory routes to 2-(chloromethyl)benzene-1-sulfonyl chloride

RouteKey starting materialChlorinating / sulfonating agentCatalyst / promoterIsolated yieldReference
A. Direct chlorosulfonationo-XyleneChlorosulfonic acid (neat)None72% [4]41
B. Diazonium chlorosulfonylation2-Aminotoluene via diazonium tetrafluoroborateThionyl chloride in waterCopper(I) chloride79% [5]43
C. Cyanuric chloride methodo-Toluenesulfonic acid2,4,6-Trichloro-1,3,5-triazine in acetoneTriethylamine80% [6]3
D. Photocatalytic route2-Aminotoluene diazonium saltSulfur dioxide–chlorine couple generated in situPotassium poly(heptazine imide) photocatalyst71% [2]63

Once the sulfonyl chloride precursor is available, an SN2 reaction with imidazole provides the desired benzylated product. Typical conditions employ sodium hydride or potassium carbonate bases in polar aprotic media (dimethylformamide or tetrahydrofuran) at 0 to 25 degrees Celsius [7] [8].

Scheme 1 General three-step route

  • o-Tolyl derivative → 2-(chloromethyl)benzene-1-sulfonyl chloride (see Table 1).
  • Base-mediated substitution with imidazole to give the free-base sulfonyl chloride.
  • Bubbling dry hydrogen chloride gas or adding an ethereal hydrogen chloride solution precipitates the hydrochloride salt as colourless needles (quantitative conversion) [9].

Reaction Mechanisms

  • Chlorosulfonylation (Route B example). Copper(I) chloride reduces the aryl diazonium ion, releasing nitrogen and generating an aryl radical. Radical addition to in-situ-generated sulfuryl chloride furnishes the sulfonyl radical, which is rapidly trapped by chloride anion to yield the sulfonyl chloride [1].
  • Benzylic SN2 alkylation. Imidazole anion attacks the benzylic carbon of 2-(chloromethyl)benzene-1-sulfonyl chloride in a backside displacement. Ionic liquid media stabilise the polar transition state through cation–lone-pair interactions, accelerating the reaction [10].
  • Salt formation. Proton transfer from hydrogen chloride to the imidazole nitrogen locks the tautomeric equilibrium, enhancing crystallinity and eliminating basic impurities [9].

Optimization of Reaction Conditions

Table 2 Base, solvent and temperature effects in the N-alkylation step

EntryBase (1.5 equiv.)SolventTemperatureTimeYield of free baseReference
1Sodium hydrideDimethylformamide0 °C → 25 °C1 h93% [8]22
2Potassium carbonateAcetoneReflux3 h78% [11]24
3Triethylamine (phase-transfer)Biphasic water–toluene40 °C2 h72% [12]61
4Zeolite BASF-F160 (heterogeneous)Neat ethanol (also reagent)300 °C (flow)1 min residence>90% [13]29
51-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (ionic liquid, solvent + catalyst)None added80 °C30 min96% [10]25

Key findings:

  • Higher polarity accelerates the reaction but promotes hydrolysis of the sulfonyl chloride; therefore, anhydrous conditions are critical [9].
  • Continuous-flow fixed-bed zeolite reactors double throughput while maintaining selectivity [14] [13].
  • Ionic liquids provide rate enhancements of up to threefold by stabilising the transition state and suppressing competing elimination pathways [10].

Purification Techniques

After N-alkylation, a minimal-work-up procedure is favoured:

  • Quench excess base with saturated sodium bicarbonate solution at 0 degrees Celsius [9].
  • Extract the product into ethyl acetate; wash sequentially with water and brine to remove inorganic salts [15].
  • Dry over magnesium sulfate and concentrate under reduced pressure below 40 degrees Celsius to avoid sulfonyl chloride hydrolysis [9].
  • Protonate with anhydrous hydrogen chloride in diethyl ether; the hydrochloride salt precipitates quantitatively and is collected by filtration (purity > 98 percent by high-performance liquid chromatography) [1].

For large batches, continuous crystallisation coupled with inline Fourier transform infrared spectroscopy enables real-time purity control and eliminates batch-to-batch variability [16].

Industrial Scale Production Methods

  • Aqueous diazonium chlorosulfonylation. The process described by Organic Process Research and Development achieves >70 percent isolated yields on kilogram scale, with the sulfonyl chloride precipitating directly from water, thereby avoiding corrosive organic acids [1].
  • Continuous-flow diazotization. Microreactor technology integrates diazonium generation and chlorosulfonylation, delivering 97 percent conversion in residence times under two minutes while mitigating exotherms and nitrogen off-gas hazards [5].
  • Fixed-bed N-alkylation. Passing a one-molar imidazole solution through a zeolite-packed stainless steel cartridge at 350 degrees Celsius and 90 bar yields >90 percent conversion and fully suppresses side-chain dehydrochlorination [13].
  • Integrated salt formation. Inline protonation modules using gaseous hydrogen chloride eliminate solvent exchanges and shorten cycle times by 30 percent [14].

Green Chemistry Approaches to Synthesis

  • Solvent replacement. Water-rich media for diazonium chlorosulfonylation reduce organic solvent use by 80 percent and suppress hydrochloric acid fumes [1].
  • Photocatalysis. Visible-light-driven chlorosulfonylation mediated by potassium poly(heptazine imide) operates at ambient temperature, requires no transition metals, and tolerates electron-rich substrates, cutting energy input to < 1 kilowatt-hour per kilogram [2].
  • Benign chlorinating agents. Cyanuric chloride offers a safer, recyclable alternative to thionyl chloride, with high atom economy and minimal sulfur dioxide emission [6].
  • Ionic liquid media. Using imidazolium-based ionic liquids as both solvent and catalyst negates volatile organic solvents and shortens reaction times, delivering time-corrected E-factor values under 5 [10].
  • Phase-transfer catalysis. Triethylamine-promoted biphasic systems enable gram-scale synthesis at 40 degrees Celsius without chlorinated solvents, yielding 4-methylbenzenesulfonyl imidazole analogues in >95 percent purity [12].

Dates

Modify: 2024-04-14

Explore Compound Types